molecular formula C15H21NO3 B11027601 2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide

2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide

Cat. No.: B11027601
M. Wt: 263.33 g/mol
InChI Key: PVIWMMFHEPBKFI-UHFFFAOYSA-N
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Description

2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group and a tetrahydrofuran ring attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide typically involves the reaction of 2-phenoxybutanoic acid with tetrahydrofuran-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Activation of 2-phenoxybutanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Step 2: Addition of tetrahydrofuran-2-ylmethylamine to the activated acid to form the amide bond.

    Step 3: Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide bond can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
  • 2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine

Uniqueness

2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)butanamide is unique due to the presence of both a phenoxy group and a tetrahydrofuran ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-phenoxybutanamide

InChI

InChI=1S/C15H21NO3/c1-2-14(19-12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,16,17)

InChI Key

PVIWMMFHEPBKFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1CCCO1)OC2=CC=CC=C2

Origin of Product

United States

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